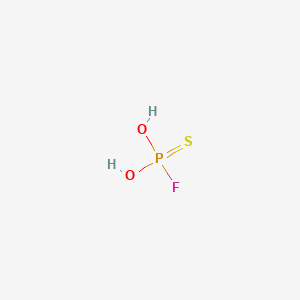
Phosphorofluoridothioic O,O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorofluoridothioic O,O-acid is a chemical compound with the molecular formula H₂FO₂PS It is known for its unique combination of phosphorus, fluorine, oxygen, and sulfur atoms, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorofluoridothioic O,O-acid can be synthesized through several methods. One common approach involves the reaction of phosphorus pentasulfide (P₂S₅) with hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Phosphorofluoridothioic O,O-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorofluoridothioic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the fluorine or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorofluoridothioic acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
Phosphorofluoridothioic O,O-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which phosphorofluoridothioic O,O-acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction is often mediated by the fluorine and sulfur atoms, which can participate in nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Phosphorofluoridothioic O,O-acid can be compared with other similar compounds, such as:
Phosphorofluoridic acid: Similar in structure but lacks the sulfur atom.
Phosphorothioic acid: Contains sulfur but lacks fluorine.
Phosphorofluoridothioic acid derivatives: Various derivatives with different substituents on the phosphorus atom.
The uniqueness of this compound lies in its combination of fluorine and sulfur atoms, which impart distinct reactivity and properties compared to other phosphorus-containing compounds.
Properties
CAS No. |
14465-90-8 |
|---|---|
Molecular Formula |
FH2O2PS |
Molecular Weight |
116.05 g/mol |
IUPAC Name |
fluoro-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/FH2O2PS/c1-4(2,3)5/h(H2,2,3,5) |
InChI Key |
FDYJNMHGRBMQLJ-UHFFFAOYSA-N |
Canonical SMILES |
OP(=S)(O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















